Silane, dimethylphenyl(2-propynyloxy)-
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Overview
Description
Silane, dimethylphenyl(2-propynyloxy)-: is a chemical compound with the molecular formula C11H14OSi. It is a member of the silane family, which are silicon analogs of alkanes. This compound is characterized by the presence of a dimethylphenyl group and a 2-propynyloxy group attached to the silicon atom. It is used in various chemical reactions and has applications in different scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Silane, dimethylphenyl(2-propynyloxy)- typically involves the reaction of dimethylphenylchlorosilane with propargyl alcohol. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted under an inert atmosphere, such as nitrogen or argon, to prevent oxidation .
Industrial Production Methods: Industrial production of Silane, dimethylphenyl(2-propynyloxy)- follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The product is then purified using techniques such as distillation or chromatography to remove any impurities .
Chemical Reactions Analysis
Types of Reactions: Silane, dimethylphenyl(2-propynyloxy)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols or siloxanes.
Reduction: It can be reduced to form silanes with different substituents.
Substitution: The 2-propynyloxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Substitution reactions often require catalysts such as palladium or platinum.
Major Products:
Oxidation: Silanols and siloxanes.
Reduction: Various silanes with different substituents.
Substitution: Compounds with different functional groups replacing the 2-propynyloxy group.
Scientific Research Applications
Silane, dimethylphenyl(2-propynyloxy)- has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-silicon bonds.
Biology: The compound is used in the modification of biomolecules for various applications, including drug delivery and imaging.
Mechanism of Action
The mechanism of action of Silane, dimethylphenyl(2-propynyloxy)- involves the interaction of the silicon atom with various molecular targets. The compound can form stable bonds with carbon, oxygen, and other elements, making it a versatile reagent in chemical reactions. The 2-propynyloxy group can participate in various reactions, such as nucleophilic substitution and addition, leading to the formation of new compounds with different properties .
Comparison with Similar Compounds
Dimethylphenylsilane: Similar in structure but lacks the 2-propynyloxy group.
Trimethylsilylpropyne: Contains a propyne group but different substituents on the silicon atom.
Phenyltrimethylsilane: Similar to dimethylphenylsilane but with different substituents.
Uniqueness: Silane, dimethylphenyl(2-propynyloxy)- is unique due to the presence of both a dimethylphenyl group and a 2-propynyloxy group. This combination of functional groups provides the compound with unique reactivity and versatility in various chemical reactions, making it valuable in both research and industrial applications .
Properties
CAS No. |
89813-13-8 |
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Molecular Formula |
C11H14OSi |
Molecular Weight |
190.31 g/mol |
IUPAC Name |
dimethyl-phenyl-prop-2-ynoxysilane |
InChI |
InChI=1S/C11H14OSi/c1-4-10-12-13(2,3)11-8-6-5-7-9-11/h1,5-9H,10H2,2-3H3 |
InChI Key |
DAGFSRASQRHDKB-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C1=CC=CC=C1)OCC#C |
Origin of Product |
United States |
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